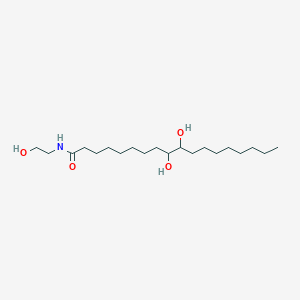

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide

Description

Properties

CAS No. |

656241-61-1 |

|---|---|

Molecular Formula |

C20H41NO4 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide |

InChI |

InChI=1S/C20H41NO4/c1-2-3-4-5-7-10-13-18(23)19(24)14-11-8-6-9-12-15-20(25)21-16-17-22/h18-19,22-24H,2-17H2,1H3,(H,21,25) |

InChI Key |

XUTGMKCKJJYMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)NCCO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9,10-Dihydroxystearic Acid

Catalytic Dihydroxylation of Oleic Acid

The most widely reported method for generating 9,10-dihydroxystearic acid involves the dihydroxylation of oleic acid (cis-9-octadecenoic acid). Key approaches include:

Phosphotungstic Acid-Catalyzed Reaction

A Chinese patent (CN112812001A) describes a green method using oleic acid, hydrogen peroxide (H₂O₂), and phosphotungstic acid (H₃PW₁₂O₄₀) or its supported variants.

- Conditions : 20–80°C for 0.5–24 hours.

- Mechanism : The catalyst activates H₂O₂, enabling electrophilic addition across the double bond.

- Yield : Up to 85%, with minimal byproducts.

- Advantages : Avoids corrosive acids (e.g., H₂SO₄), reducing equipment damage and waste.

OsO₄-Mediated Dihydroxylation

While highly selective, osmium tetroxide (OsO₄) is toxic and costly, limiting industrial scalability.

Table 1: Comparison of Dihydroxylation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| H₃PW₁₂O₄₀/H₂O₂ | Phosphotungstic acid | 20–80 | 0.5–24 | 85 | Low |

| KMnO₄/Strong Base | KMnO₄ | 60–90 | 6–12 | 70–75 | High (toxic waste) |

| OsO₄ | OsO₄ | 25–40 | 12–24 | 90–95 | Very high (toxicity) |

Amidation of 9,10-Dihydroxystearic Acid with Monoethanolamine

Direct Solvent-Free Amidation

A Korean patent (KR20140013232A) outlines a solvent-free approach for analogous ethanolamides:

Coupling Agent-Assisted Amidation

Carbodiimides (e.g., DCC, EDC) enhance reaction efficiency under mild conditions:

- Conditions : 9,10-dihydroxystearic acid, monoethanolamine, DCC/DMAP in THF, 0–25°C, 12–24 hours.

- Yield : Typically 80–90% in similar amidation reactions.

- Limitations : Requires stoichiometric coupling agents, increasing cost and waste.

High-Temperature Catalytic Amidation

Stearamide synthesis often employs boric acid (H₃BO₃) at 150–200°C:

- Procedure : Heat acid and ethanolamine with H₃BO₃, remove water via azeotropic distillation.

- Challenges : Risk of dehydration at hydroxylated positions.

Table 2: Amidation Method Comparison

| Method | Conditions | Catalyst | Yield (%) | Purity |

|---|---|---|---|---|

| Solvent-free | 60°C, 4 h | None | 90–95 | High |

| DCC/DMAP | THF, 25°C, 24 h | DCC/DMAP | 80–90 | Very high |

| H₃BO₃ | 150–200°C, 6 h | Boric acid | 70–80 | Moderate |

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

Characterization and Quality Control

- NMR : Confirm amide bond formation (δ 6.5–7.5 ppm for NH) and hydroxyl groups (δ 1.5–2.5 ppm).

- IR : Amide C=O stretch at ~1640 cm⁻¹ and O-H stretch at ~3300 cm⁻¹.

- HPLC : Purity >95% achievable via reverse-phase chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form carbonyl or carboxyl groups.

Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to octadecanamide.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 9,10-diketooctadecanamide or 9,10-dicarboxyoctadecanamide.

Reduction: Formation of octadecanamide.

Substitution: Formation of various substituted octadecanamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H41NO3

- Molecular Weight : 341.55 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- IUPAC Name : 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide

The compound features a long hydrophobic alkyl chain with hydroxyl and amide functional groups, making it suitable for various interactions in biological systems.

Chemistry

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide serves as a versatile building block in organic synthesis. Its hydroxyl groups can participate in:

- Hydrogen bonding , enhancing solubility in polar solvents.

- Esterification reactions for the formation of more complex molecules.

Table 1: Chemical Reactions Involving 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Reaction with carboxylic acids | Esters |

| Alkylation | Reaction with alkyl halides | Alkylated derivatives |

| Oxidation | Conversion of alcohols to ketones or aldehydes | Ketones/Aldehydes |

Biology

The compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a controlled study, the Minimum Inhibitory Concentration (MIC) of the compound was determined against multiple bacterial strains, showcasing its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Medicine

The compound is also being explored for therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in cell death.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.75 |

| MDA-MB-231 (Breast) | 1.25 |

Industry

In industrial applications, 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is utilized as:

- Emulsifiers in cosmetic formulations due to its amphiphilic nature.

- Surfactants in detergents and cleaning products.

Mechanism of Action

The mechanism of action of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide involves its interaction with cellular membranes and proteins. The hydroxyl groups allow for hydrogen bonding with membrane lipids and proteins, potentially altering membrane fluidity and protein function. The hydroxyethyl group may also participate in specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional distinctions between 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide and its analogs:

Key Comparisons

This positioning may enhance antioxidant activity by enabling radical scavenging at mid-chain positions . In contrast, 12-hydroxy-N-(2-hydroxyethyl)octadecanamide’s single hydroxyl group at C12 suggests specificity for enzymes like lipoxygenases or cytochrome P450 isoforms .

N-Substituent Complexity: The 2-hydroxyethyl group (common in N-acylethanolamines) balances hydrophilicity and membrane permeability. However, the triol substituent in N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide significantly increases polarity, likely reducing lipid bilayer penetration . N,N-Dimethyloctadecanamide’s dimethyl group enhances lipophilicity, making it suitable for surfactant applications but less compatible with aqueous biological systems .

Biological Relevance: N-Stearoylethanolamine (18:0 NAE) is a well-documented endocannabinoid-like lipid involved in anti-inflammatory and neuroprotective pathways .

Biological Activity

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a bioactive compound structurally related to endocannabinoids, which are known for their significant roles in various physiological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H37NO3

- Molecular Weight : 315.49 g/mol

- CAS Number : 656241-61-1

Research indicates that 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide interacts with various biological pathways, particularly those involving endocannabinoid signaling. Its structural similarity to endocannabinoids suggests it may modulate cannabinoid receptors, influencing pain perception, inflammation, and neuroprotection.

1. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions characterized by chronic inflammation.

2. Antioxidant Activity

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide has shown significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.

3. Neuroprotective Properties

Given its relation to endocannabinoids, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest it may help in protecting neurons from damage due to excitotoxicity and oxidative stress.

Case Studies and Experimental Evidence

A variety of studies have explored the biological activities of 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide:

- Study on Inflammation : An experimental model demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in rodent models of arthritis.

- Antioxidant Activity Assessment : In vitro assays indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to toxic agents .

- Neuroprotection : Research involving neuronal cell lines showed that 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide could mitigate cell death induced by glutamate toxicity .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.